molecular formula C19H18ClIN2O3 B289307 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide

2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B289307
M. Wt: 484.7 g/mol
InChI Key: OKGIUQCTGFOHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide involves the inhibition of certain enzymes that are involved in cancer cell growth. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting these enzymes, 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Apart from its anti-cancer properties, 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its potency. This compound has been shown to have potent anti-cancer properties, making it useful in the study of cancer biology. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide. One potential direction is the development of new derivatives of this compound that could have improved potency and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, more research is needed to determine the safety and efficacy of this compound in animal models and human clinical trials.

Synthesis Methods

The synthesis of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide has been reported in several studies. One of the most common methods involves the reaction of 5-iodoanthranilic acid with 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with tetrahydro-2-furanylmethylamine to obtain the final compound.

properties

Molecular Formula

C19H18ClIN2O3

Molecular Weight

484.7 g/mol

IUPAC Name

2-[(4-chlorobenzoyl)amino]-5-iodo-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H18ClIN2O3/c20-13-5-3-12(4-6-13)18(24)23-17-8-7-14(21)10-16(17)19(25)22-11-15-2-1-9-26-15/h3-8,10,15H,1-2,9,11H2,(H,22,25)(H,23,24)

InChI Key

OKGIUQCTGFOHOO-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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